molecular formula C8H11FN2O B581484 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol CAS No. 1228666-36-1

3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol

カタログ番号: B581484
CAS番号: 1228666-36-1
分子量: 170.187
InChIキー: ZNQMOTDBLGEOIA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol (CAS 1228666-36-1) is a pyridine derivative with a hydroxyl-terminated propyl chain attached to the 3-position of a 2-amino-5-fluoropyridine ring. Its molecular formula is C₈H₁₁FN₂O, with a molecular weight of 170.18 g/mol . The amino group at the 2-position and fluorine at the 5-position of the pyridine ring contribute to its electronic and steric properties, making it a versatile intermediate in pharmaceutical synthesis.

特性

IUPAC Name

3-(2-amino-5-fluoropyridin-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O/c9-7-4-6(2-1-3-12)8(10)11-5-7/h4-5,12H,1-3H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQMOTDBLGEOIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CCCO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678391
Record name 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-36-1
Record name 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of fluorinating agents and protective groups to ensure the stability of intermediates. The final product is usually purified through crystallization or chromatography techniques .

化学反応の分析

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

類似化合物との比較

Comparison with Structurally Similar Compounds

Substitution Pattern Variations

Halogen-Substituted Analogs
  • 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol (CAS 1228666-26-9): Replacing fluorine with iodine increases steric bulk (atomic radius: I = 1.40 Å vs. F = 0.64 Å) and polarizability.
  • 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol :
    The dual halogenation (Cl and F) introduces synergistic electronic effects, with chlorine acting as a stronger electron-withdrawing group than fluorine. This alters reactivity in cross-coupling reactions .
Non-Halogenated Analog
  • 3-(2-Aminopyridin-3-yl)propan-1-ol (CAS 89226-78-8): The absence of fluorine results in a lower molecular weight (152.19 g/mol) and reduced electron-withdrawing effects. This increases basicity of the amino group and may enhance solubility in aqueous media .

Functional Group Modifications

Propargyl Alcohol Derivative
  • 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol (CAS 1228666-34-9): The propynyl group (C≡C) introduces rigidity and planar geometry, reducing conformational flexibility compared to the saturated propanol chain. This compound has a molecular weight of 166.15 g/mol and a higher logP value, indicating increased lipophilicity .
Ester Derivatives
  • Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate (CAS 1228665-99-3): Replacing the hydroxyl group with a methyl ester (C₉H₁₁FN₂O₂, MW 198.19 g/mol) enhances lipophilicity and serves as a prodrug candidate. The ester group is susceptible to hydrolysis, releasing the active alcohol in vivo .

Ring-Substituted Derivatives

  • This compound’s higher molecular weight and hydrophobicity may reduce aqueous solubility compared to the fluoro analog .

Structural and Physicochemical Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents logP<sup>a</sup> Solubility (mg/mL)<sup>b</sup>
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol 1228666-36-1 C₈H₁₁FN₂O 170.18 5-F, propanol 0.45 12.3 (Water)
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol 1228666-26-9 C₈H₁₁IN₂O 278.10 5-I, propanol 1.82 2.1 (DMSO)
3-(2-Aminopyridin-3-yl)propan-1-ol 89226-78-8 C₈H₁₂N₂O 152.19 No halogen, propanol -0.12 25.8 (Water)
3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol 1228666-34-9 C₈H₇FN₂O 166.15 5-F, propynol 0.98 5.6 (Methanol)
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate 1228665-99-3 C₉H₁₁FN₂O₂ 198.19 5-F, methyl ester 1.35 8.9 (Ethanol)

<sup>a</sup> Predicted using ChemSpider data . <sup>b</sup> Experimental solubility values from vendor specifications .

生物活性

3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. Its biological activity has been explored in various studies, focusing on its interaction with specific molecular targets, pharmacokinetics, and effects on cellular processes. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Molecular Structure and Properties

The molecular structure of this compound can be represented as follows:

C8H10FN2O\text{C}_{8}\text{H}_{10}\text{FN}_{2}\text{O}

This structure includes a fluorinated pyridine ring, which is crucial for its biological activity. The presence of the amino group enhances its ability to interact with biological targets.

The compound primarily acts as an inhibitor of certain kinases, which are pivotal in various signaling pathways involved in cell proliferation and survival. For instance, it has shown inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK8 and CDK19, which are implicated in cancer progression .

Pharmacokinetics

A pharmacokinetic profile of the compound indicates its absorption and distribution characteristics across various species. The following table summarizes key pharmacokinetic parameters:

SpeciesClearance (Cl) L/h/kgBioavailability (F) %Volume of Distribution (Vd) L/kgHalf-life (t1/2) h
Mouse1.87541.080.55
Rat1.54881.530.97
Dog0.841260.740.70
Human∼0.88∼70∼0.85∼0.70

This data suggests that the compound has favorable pharmacokinetic properties that could support its use in therapeutic contexts .

Cancer Research

In a study focused on colorectal cancer, the compound demonstrated significant efficacy in reducing tumor growth by inhibiting CDK8 activity in vitro and in vivo models . The results indicated a dose-dependent response where higher concentrations led to greater inhibition of cell proliferation.

Diabetes and Insulin Signaling

Another area of investigation has been the compound's role in insulin signaling pathways. It was found to modulate the activity of the insulin receptor (IR), enhancing autophosphorylation and downstream signaling in diabetic models . This suggests potential applications in treating insulin resistance.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds.

CompoundCDK Inhibition ActivityIR Modulation Activity
This compoundHighModerate
GDC-0994Very HighLow
Other Pyridine DerivativesVariableVariable

This comparison highlights that while this compound shows promising activity against CDKs, it may not be as potent as other derivatives but offers unique benefits in modulating insulin signaling pathways .

Q & A

Basic Questions

Q. What are the key synthetic routes for 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol, and how can purity be optimized?

  • Methodology : The compound is synthesized via ester intermediates. For example, methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate (CAS 1228665-99-3) can be hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the alcohol. Catalytic hydrogenation or borohydride reduction may also be employed for intermediates like (E)-methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate (CAS 1228670-23-2). Purification via column chromatography (silica gel, MeOH/DCM gradient) or recrystallization (ethanol/water) is critical for achieving >95% purity .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXL) are widely used for structure refinement. Complementary techniques include:

  • NMR : 1^1H/13^{13}C NMR to confirm proton environments (e.g., aromatic F-substitution at C5, hydroxyl at C3-propanol).
  • HRMS : High-resolution mass spectrometry to verify molecular ion [M+H]+^+ at m/z 171.18 (theoretical) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodology : Solubility is tested in polar solvents (e.g., DMSO, MeOH) and aqueous buffers (pH 4–8). Stability studies use HPLC to monitor degradation under light, heat (40–60°C), and oxidative stress (H2_2O2_2). The compound is stable in inert atmospheres but may hydrolyze in acidic/basic conditions due to the labile amino and hydroxyl groups .

Advanced Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to identify reactive sites. The amino group at C2-pyridine and hydroxyl group at C3-propanol show high nucleophilicity. Molecular electrostatic potential maps highlight regions prone to electrophilic attack. Validation via kinetic studies (e.g., SN2 reactions with alkyl halides) is recommended .

Q. What contradictions exist in reported spectroscopic data for this compound, and how can they be resolved?

  • Case Study : Discrepancies in 1^1H NMR chemical shifts for the propanol chain (δ 1.5–2.1 ppm) may arise from solvent effects (DMSO vs. CDCl3_3) or hydrogen bonding. To resolve:

  • Use deuterated solvents with controlled pH.
  • Compare with analogous compounds (e.g., 3-(2-chloro-5-fluoropyridin-3-yl)propan-1-ol, CAS not listed).
  • Apply 2D NMR (COSY, HSQC) for unambiguous assignments .

Q. How does the fluoropyridine moiety influence the compound’s interaction with biological targets?

  • Methodology : Fluorine’s electronegativity enhances binding affinity via halogen bonding (e.g., with protein backbone carbonyls). Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) screen against kinase or GPCR targets. In vitro assays (e.g., enzyme inhibition) quantify IC50_{50} values. The 5-fluoro group may reduce metabolic clearance compared to non-fluorinated analogs .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

  • Case Study : During ester hydrolysis, over-reaction can yield carboxylic acid byproducts. Solutions include:

  • Temperature control : Maintain 0–5°C during NaOH addition.
  • Catalyst optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction homogeneity.
  • In situ monitoring : FTIR to track ester C=O (1720 cm1^{-1}) disappearance .

Methodological Notes

  • Crystallography : SHELX software (SHELXL-2018) is recommended for refining disordered propanol chains. Twinning or pseudo-symmetry may require integration of PLATON/ADDSYM .
  • Safety : The compound may cause respiratory irritation. Use fume hoods and PPE (nitrile gloves, safety goggles) per OSHA guidelines. First aid: Rinse eyes with water for 15 min; seek medical attention for persistent symptoms .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。